molecular formula C24BF20Li B3121113 Lithium tetrakis(pentafluorophenyl)borate CAS No. 2797-28-6

Lithium tetrakis(pentafluorophenyl)borate

Cat. No.: B3121113
CAS No.: 2797-28-6
M. Wt: 686 g/mol
InChI Key: WTTFKRRTEAPVBI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lithium tetrakis(pentafluorophenyl)borate involves combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron. This reaction yields the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates as a white solid in the form of an etherate :

(C6F5)3B+Li(C6F5)[Li(OEt2)3][B(C6F5)4](C_6F_5)_3B + Li(C_6F_5) \rightarrow [Li(OEt_2)_3][B(C_6F_5)_4] (C6​F5​)3​B+Li(C6​F5​)→[Li(OEt2​)3​][B(C6​F5​)4​]

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product. The compound is then crystallized, filtered, and dried to obtain the pure this compound .

Chemical Reactions Analysis

Types of Reactions: Lithium tetrakis(pentafluorophenyl)borate primarily undergoes substitution reactions. It is used to prepare cationic transition metal complexes through reactions with metal halides :

LiB(C6F5)4+MLnClLiCl+[MLn]B(C6F5)4LiB(C_6F_5)_4 + ML_nCl \rightarrow LiCl + [ML_n]B(C_6F_5)_4 LiB(C6​F5​)4​+MLn​Cl→LiCl+[MLn​]B(C6​F5​)4​

Common Reagents and Conditions: Common reagents used in these reactions include metal halides and trityl reagents. The reactions are typically carried out in ether solvents under controlled temperatures to ensure the stability of the products .

Major Products: The major products formed from these reactions are cationic transition metal complexes and trityl reagents, which are useful activators of Lewis-acid catalysts .

Scientific Research Applications

Catalysis in Organic Synthesis

Lithium tetrakis(pentafluorophenyl)borate is primarily used as a catalyst in organic synthesis. Its applications include:

  • Friedel-Crafts Reactions : It serves as a potent catalyst for Friedel-Crafts benzylation reactions, facilitating the attachment of benzyl groups to aromatic rings. This transformation is fundamental in organic chemistry, enabling the synthesis of various aromatic compounds .
  • Olefin Polymerization : The compound acts as a co-catalyst in olefin polymerization processes, particularly with cyclopentadienyl transition metal complexes. This application is crucial for producing polyolefins, which are widely used in plastics and other materials .
  • Baeyer-Villiger Oxidation : It is employed as a catalyst for the Baeyer-Villiger oxidation of cycloalkanones, converting them into lactones in the presence of oxidizing agents like hydrogen peroxide.

Electrochemical Applications

In electrochemistry, this compound serves as a coordinating counter anion that enhances the performance of transition metal catalysts. Its weakly coordinating properties allow for improved solubility and reactivity of these catalysts in various electrochemical reactions .

  • Battery Technologies : The compound's ability to stabilize lithium ions makes it a candidate for use in lithium-ion batteries, where it can improve the efficiency and lifespan of the battery systems .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials due to its unique electronic properties and ability to form stable complexes with various substrates.

Summary Table of Applications

Application AreaDescription
Organic SynthesisCatalyzes Friedel-Crafts reactions and olefin polymerization; used in Baeyer-Villiger oxidation.
ElectrochemistryActs as a coordinating counter anion; enhances transition metal catalyst performance.
Biological ChemistryIndirectly aids pharmaceutical synthesis through improved catalytic processes.
Material ScienceExplored for developing advanced materials due to unique electronic properties.
Safety ConsiderationsCauses skin/eye irritation; requires protective measures during handling.

Case Studies

  • Olefin Polymerization : Research has shown that using this compound as a co-catalyst significantly improves the yield and molecular weight distribution of polyolefins compared to traditional catalysts like methylaluminoxane (MAO) .
  • Electrochemical Performance : Studies indicate that incorporating this compound into lithium-ion battery systems enhances charge-discharge cycles and overall battery efficiency due to its stabilizing effects on lithium ions during electrochemical reactions .
  • Pharmaceutical Synthesis : A recent study highlighted how this compound facilitated the synthesis of complex pharmaceutical intermediates through efficient catalytic pathways, reducing reaction times and improving yields .

Mechanism of Action

Comparison with Similar Compounds

  • Sodium tetrakis(pentafluorophenyl)borate
  • Potassium tetrakis(pentafluorophenyl)borate
  • Tris(pentafluorophenyl)boron

Comparison: Lithium tetrakis(pentafluorophenyl)borate is unique due to its lithium cation, which forms a tetrahedral complex with ether molecules. This structure provides distinct solubility and stability properties compared to its sodium and potassium counterparts . Additionally, the lithium salt is particularly effective in forming stable cationic complexes, making it a preferred choice in certain catalytic applications .

Biological Activity

Lithium tetrakis(pentafluorophenyl)borate (LiB(C₆F₅)₄), a lithium salt of the weakly coordinating anion tetrakis(pentafluorophenyl)borate, has garnered attention in various fields, particularly in catalysis and electrochemistry. This compound is notable for its unique properties, including its ability to form stable cationic complexes and its applications in polymerization reactions. This article focuses on the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahedral structure with a lithium cation coordinated to four pentafluorophenyl groups. The B-C bond lengths are approximately 1.65 Å, while the Li-O bond lengths in its etherate form are around 1.95 Å . Its weakly coordinating nature allows it to act effectively as a counterion in various chemical reactions without interfering with the catalytic processes.

Table 1: Structural Properties of this compound

PropertyValue
Chemical FormulaLiB(C₆F₅)₄
B-C Bond Length~1.65 Å
Li-O Bond Length~1.95 Å
Melting Point117-122 °C
SolubilityWater-soluble

The biological activity of this compound is primarily linked to its role as a catalyst in various organic reactions rather than direct biological effects. Its ability to form stable cationic complexes enhances the efficiency of catalytic processes, which can indirectly influence biological systems by facilitating the synthesis of biologically active compounds.

Key Mechanisms

  • Catalytic Activity : this compound is used as a catalyst in olefin polymerization and other organic transformations, promoting reactions through the formation of reactive intermediates such as free radicals and cationic species .
  • Electrochemical Applications : The compound serves as a coordinating counterion in electrochemical reactions, enhancing the performance of transition metal catalysts.

Case Study 1: Pharmaceutical Synthesis

In pharmaceutical research, this compound has been utilized to improve the efficiency of synthetic pathways for drug molecules. Its role as a catalyst has been shown to facilitate key transformations that yield pharmacologically active compounds .

Case Study 2: Polymerization Catalysts

Research indicates that this compound can enhance the productivity of polymerization catalysts used in the production of biocompatible materials. The ability to control polymer structures through precise catalytic activity has implications for developing new biomaterials .

Table 2: Summary of Biological Applications

ApplicationDescription
Pharmaceutical SynthesisFacilitates key transformations in drug synthesis
Polymerization CatalystsEnhances productivity and control over polymer structures
Electrochemical ReactionsActs as a coordinating counterion for catalysts

Properties

IUPAC Name

lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTFKRRTEAPVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24BF20Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Pentafluorophenyllithium prepared from bromopentafluorobenzene (152 mmol) and butyllithium (152 mmol), was reacted with 45 mmol of boron trichlorode in hexane to obtain tris(pentafluorophenyl)boron as a white solid product. The obtained tris(pentafluorophenyl)boron (41 mmol) was reacted with pentafluorophenyllithium (41 mmol) to isolate lithium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
41 mmol
Type
reactant
Reaction Step One
Name
pentafluorophenyllithium
Quantity
41 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The obtained tris(pentafluorophenyl)boron (41 mmol) was reacted with an ether solution of pentafluorophenyllithium (41 mmol) in hexane, to isolate lithium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
41 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pentafluorophenyllithium
Quantity
41 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of pentafluorobenzene (4.40 g, 26.2 mmol) and diethyl ether (50 ml) was added dropwise a 20 wt. % sec-butyllithium/hexane solution (7.98 g, 25.0 mmol) while keeping the temperature of the reaction mixture at -55° to -65° C., and, after the completion of dropwise addition, the mixture was stirred for about 0.5 hours while keeping the temperature at -25°-50° C. Thereafter, a 20.0 wt. % tris(pentafluorophenyl)borane/toluene solution (63.8 g, 25.0 mmol was mixed while keeping the temperature of the reaction mixture at -25° to -40° C., which was stirred for 30 minutes at the same temperature and then the temperature was raised to room temperature. From the solution of lithium tetrakis(pentafluorophenyl)borate thus obtained, diethyl ether was removed by distillation and the organic layer was washed thrice with 20 mL of water. After combining the aqueous layers, 1.1 equivalent to the boron source of an aqueous solution of N,N-dimethylanilinium chloride was reacted with the aqueous layer to deposit white crystals. The crystals obtained were filtered, washed with water and then dried under vacuum to obtain N,N-dimethuylanilinium tetrakis(pentafluorophenyl)borate in 96.1% yield. When determining the purity by means of 1H and 19F NMR using pentafluorotoluene as an internal standard material, it showed 98% or higher.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
sec-butyllithium hexane
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tris(pentafluorophenyl)borane toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Lithium tetrakis(pentafluorophenyl)borate in organic synthesis?

A1: this compound, often denoted as LiB(C6F5)4, serves as a potent catalyst for Friedel-Crafts benzylation reactions. [, ] These reactions involve the attachment of a benzyl group (C6H5CH2-) to an aromatic ring, a fundamental transformation in organic chemistry. Notably, LiB(C6F5)4 demonstrates remarkable catalytic activity even in the presence of Magnesium Oxide (MgO). []

Q2: Can this compound catalyze reactions involving substrates with sensitive functional groups?

A2: Yes, research has shown that LiB(C6F5)4 effectively catalyzes the benzylation of alcohols even when they possess alkali-labile substituents. [, ] This means functional groups sensitive to basic conditions, like halogens, esters, and ketones, remain unaffected during the reaction. This selectivity is crucial for synthesizing complex molecules with multiple functional groups.

Q3: How does the presence of Lithium Triflate (LiOTf) affect the catalytic activity of LiB(C6F5)4?

A3: While LiB(C6F5)4 alone can catalyze benzylation reactions, the coexistence of LiOTf significantly enhances its efficacy. [, ] This synergistic effect leads to improved yields of benzyl ethers, highlighting the importance of reaction condition optimization for maximizing catalytic activity.

Q4: How does this compound act as a cocatalyst in olefin polymerization?

A4: LiB(C6F5)4 plays a crucial role as a cocatalyst in Ziegler-Natta α-olefin polymerization. [] When paired with organometallic complexes like dimethylzirconocene, it facilitates the production of polyethylene (PE) and polypropylene (PP). The specific interaction mechanism with the metal center and the impact on polymerization kinetics are areas of ongoing research.

Q5: Are there any structural studies available for this compound?

A5: Yes, crystallographic studies have revealed that this compound can form complexes with solvent molecules like diethyl ether [] and benzene. [] These structures provide valuable insights into the coordination chemistry of LiB(C6F5)4 and its potential interactions with other molecules.

Q6: Beyond its catalytic applications, has this compound been used in other research areas?

A6: LiB(C6F5)4 has proven valuable in stabilizing reactive intermediates. For instance, it facilitated the isolation and characterization of a base-stabilized fluoroborylene radical cation. [] This demonstrates the utility of LiB(C6F5)4 in exploring the chemistry of highly reactive species.

Q7: What are the safety considerations when working with this compound?

A7: As with all laboratory chemicals, appropriate safety precautions are essential. This compound should be stored in a dry, dark, and cool environment, away from oxidants, acids, and bases. [, ] Always refer to the material safety data sheet (MSDS) before handling.

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